Methyl 5-methyl-3-(pyrimidin-2-yl)picolinate
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Overview
Description
Methyl 5-methyl-3-(pyrimidin-2-yl)picolinate is a chemical compound with the molecular formula C12H11N3O2 It is a derivative of picolinic acid, featuring a pyrimidine ring attached to the picolinic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-methyl-3-(pyrimidin-2-yl)picolinate typically involves the reaction of 5-methyl-3-(pyrimidin-2-yl)picolinic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to facilitate the esterification process. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-3-(pyrimidin-2-yl)picolinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
Methyl 5-methyl-3-(pyrimidin-2-yl)picolinate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 5-methyl-3-(pyrimidin-2-yl)picolinate involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity . The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Pyrido[2,3-d]pyrimidine: Used in the development of therapeutic agents for various diseases.
N-(pyrimidin-2-yl)alkyl/arylamide derivatives: Studied for their quorum sensing inhibitory effects against bacterial biofilms.
Uniqueness
Methyl 5-methyl-3-(pyrimidin-2-yl)picolinate is unique due to its specific structure, which combines a picolinic acid derivative with a pyrimidine ring. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C12H11N3O2 |
---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
methyl 5-methyl-3-pyrimidin-2-ylpyridine-2-carboxylate |
InChI |
InChI=1S/C12H11N3O2/c1-8-6-9(11-13-4-3-5-14-11)10(15-7-8)12(16)17-2/h3-7H,1-2H3 |
InChI Key |
USHJLGFPZYPGDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1)C(=O)OC)C2=NC=CC=N2 |
Origin of Product |
United States |
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